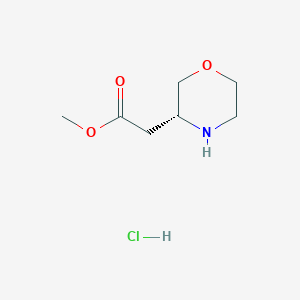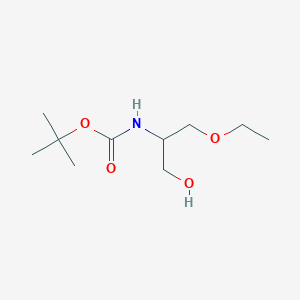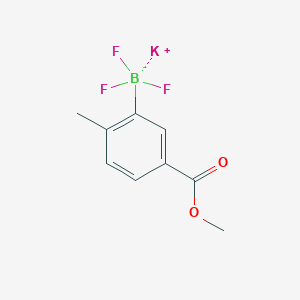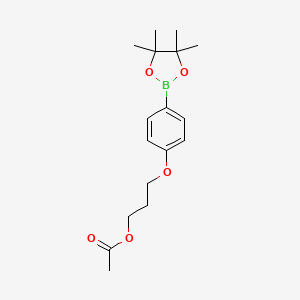
(2E)-3-(2,3-Dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2,3-Dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, also known as 2,3-Dimethoxy-2,5-dimethoxyphenylprop-2-en-1-one, is a compound belonging to the class of organic compounds known as phenylprop-2-en-1-ones. It is a colorless solid with a molecular formula of C14H16O4. This compound has been studied for its potential applications in several areas, including synthesis methodology, scientific research, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
(2E)-3-(2,3-Dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-oney-2,5-dimethoxyphenylprop-2-en-1-one has been studied for its potential applications in several areas of scientific research. For example, it has been used as a starting material in the synthesis of various polycyclic aromatic compounds, such as quinolines and naphthalenes. It has also been used as a model compound for the study of the reactivity of polycyclic aromatic compounds. Additionally, it has been studied for its potential applications in the synthesis of various pharmaceuticals, such as antifungal agents and non-steroidal anti-inflammatory drugs.
Mecanismo De Acción
The mechanism of action of (2E)-3-(2,3-Dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-oney-2,5-dimethoxyphenylprop-2-en-1-one is not yet fully understood. However, it is believed that the compound may act as a proton donor, meaning that it can donate a proton to a target molecule and thus initiate a reaction. Additionally, it has been suggested that the compound may act as an electron donor, meaning that it can donate electrons to a target molecule and thus initiate a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(2,3-Dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-oney-2,5-dimethoxyphenylprop-2-en-1-one have not yet been fully elucidated. However, it has been suggested that the compound may have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, it has been suggested that the compound may act as an antioxidant, meaning that it can scavenge free radicals and thus protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2E)-3-(2,3-Dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-oney-2,5-dimethoxyphenylprop-2-en-1-one in laboratory experiments has several advantages and limitations. One advantage is that the compound is relatively easy to synthesize, making it a useful starting material for the synthesis of various polycyclic aromatic compounds. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is relatively expensive, making it cost-prohibitive for some experiments. Furthermore, the compound has not yet been extensively studied, making it difficult to predict its effects in certain contexts.
Direcciones Futuras
Given the potential applications of (2E)-3-(2,3-Dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-oney-2,5-dimethoxyphenylprop-2-en-1-one, there are several potential future directions for research. For example, further studies could be conducted to elucidate the mechanism of action of the compound and to determine its potential biochemical and physiological effects. Additionally, further studies could be conducted to explore the potential applications of the compound in the synthesis of various pharmaceuticals. Finally, further studies could be conducted to optimize the synthesis of the compound and to reduce its cost.
Métodos De Síntesis
The synthesis of (2E)-3-(2,3-Dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-oney-2,5-dimethoxyphenylprop-2-en-1-one can be achieved through a two-step process. The first step involves the reaction of 2,5-dimethoxyphenylprop-2-en-1-one with dimethyl sulfate in the presence of a base, such as potassium carbonate, to form 3-(2,3-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one. The second step involves the oxidation of the compound with iodine in the presence of a base, such as sodium hydroxide, to form the desired 2,3-dimethoxy-2,5-dimethoxyphenylprop-2-en-1-one.
Propiedades
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-14-9-11-17(22-2)15(12-14)16(20)10-8-13-6-5-7-18(23-3)19(13)24-4/h5-12H,1-4H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMAUFDDOYNISH-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)
![Potassium (4'-methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B6343780.png)




